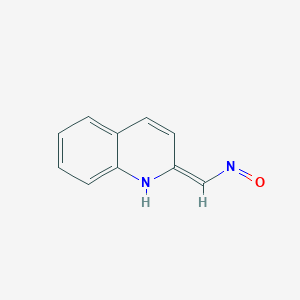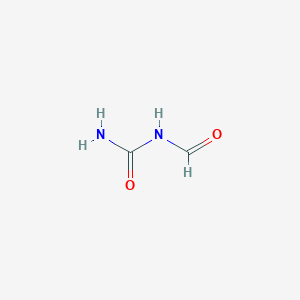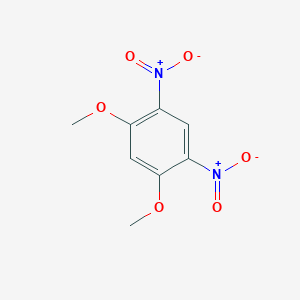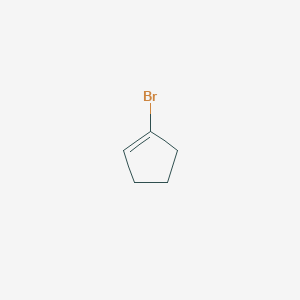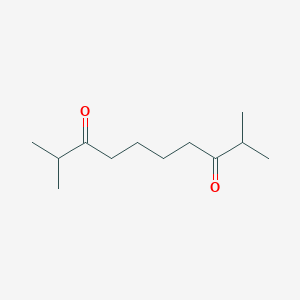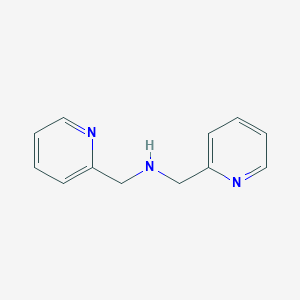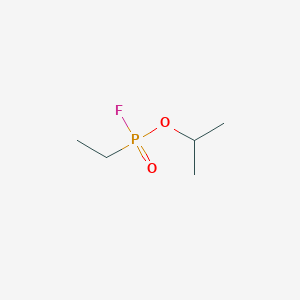
Isopropoxy-ethyl-phosphoryl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropoxy-ethyl-phosphoryl fluoride, also known as VX, is a highly toxic chemical agent that was developed for military use as a nerve agent. It is an organophosphate compound that acts as a cholinesterase inhibitor, leading to the accumulation of acetylcholine and ultimately resulting in paralysis and death. VX is considered to be one of the most lethal chemical agents ever developed, and its production and use is strictly controlled under international law.
Mecanismo De Acción
Isopropoxy-ethyl-phosphoryl fluoride acts as a cholinesterase inhibitor, blocking the breakdown of acetylcholine in the nervous system. This leads to an accumulation of acetylcholine, which overstimulates the nervous system and ultimately results in paralysis and death. The mechanism of action of Isopropoxy-ethyl-phosphoryl fluoride is similar to that of other nerve agents, such as sarin and soman.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Isopropoxy-ethyl-phosphoryl fluoride are severe and can be fatal. The symptoms of Isopropoxy-ethyl-phosphoryl fluoride poisoning include sweating, nausea, vomiting, convulsions, respiratory failure, and ultimately death. The effects of Isopropoxy-ethyl-phosphoryl fluoride are rapid and can occur within minutes of exposure. The severity of the effects depends on the dose and route of exposure, with inhalation being the most lethal.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Isopropoxy-ethyl-phosphoryl fluoride has several advantages and limitations for use in lab experiments. Its high toxicity and specificity make it a useful tool for studying cholinesterase inhibition and the effects of nerve agents on the nervous system. However, its extreme toxicity and hazardous nature make it difficult to work with and require specialized equipment and expertise. Additionally, the production and use of Isopropoxy-ethyl-phosphoryl fluoride is strictly controlled under international law, limiting its availability for research purposes.
Direcciones Futuras
There are several future directions for research on Isopropoxy-ethyl-phosphoryl fluoride and other nerve agents. One area of focus is the development of more effective antidotes and protective measures against their effects. Another area of research is the development of new methods for detecting and identifying nerve agents, which could improve their detection and response in the event of a chemical attack. Additionally, research is needed to better understand the long-term effects of exposure to nerve agents and to develop treatments for those who have been exposed.
Métodos De Síntesis
The synthesis of Isopropoxy-ethyl-phosphoryl fluoride is a complex process that involves several steps. The precursor chemicals used in the synthesis include diisopropylaminoethanol, phosphorus oxychloride, and thionyl chloride. These chemicals are combined in a specific order and under controlled conditions to produce Isopropoxy-ethyl-phosphoryl fluoride. The synthesis process is highly hazardous and requires specialized equipment and expertise to carry out safely.
Aplicaciones Científicas De Investigación
Isopropoxy-ethyl-phosphoryl fluoride has been extensively studied for its toxicological properties and its potential use as a chemical weapon. Research has focused on understanding its mechanism of action, as well as developing antidotes and protective measures against its effects. Isopropoxy-ethyl-phosphoryl fluoride has also been used as a research tool in studies of cholinesterase inhibition and the effects of nerve agents on the nervous system.
Propiedades
Número CAS |
1189-87-3 |
|---|---|
Nombre del producto |
Isopropoxy-ethyl-phosphoryl fluoride |
Fórmula molecular |
C5H12FO2P |
Peso molecular |
154.12 g/mol |
Nombre IUPAC |
2-[ethyl(fluoro)phosphoryl]oxypropane |
InChI |
InChI=1S/C5H12FO2P/c1-4-9(6,7)8-5(2)3/h5H,4H2,1-3H3 |
Clave InChI |
KXKAXOZWSFAJTG-UHFFFAOYSA-N |
SMILES |
CCP(=O)(OC(C)C)F |
SMILES canónico |
CCP(=O)(OC(C)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



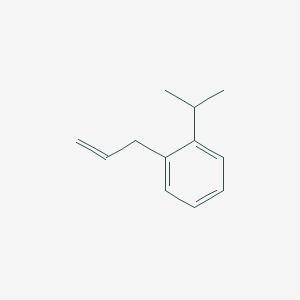
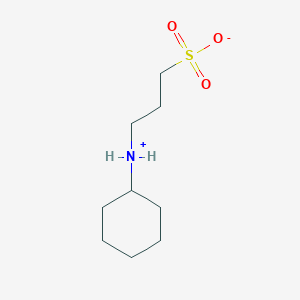
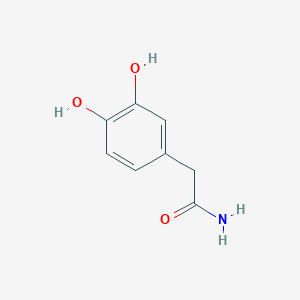
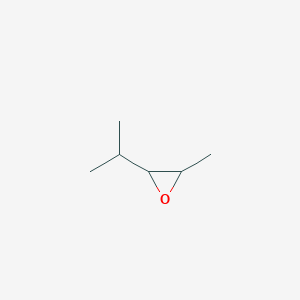
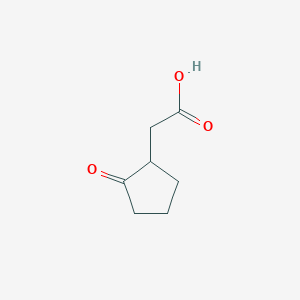
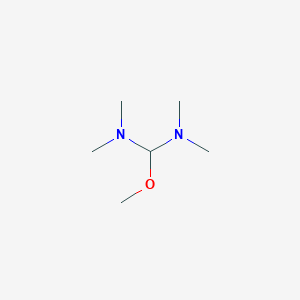
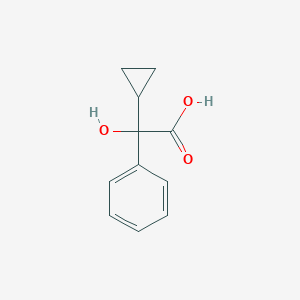
![1,2,3,4-Tetrahydro-benzo[b]azepin-5-one](/img/structure/B75218.png)
